molecular formula C6H13NO B3026815 2-(1-Aminocyclobutyl)ethan-1-ol CAS No. 1132814-49-3

2-(1-Aminocyclobutyl)ethan-1-ol

Cat. No. B3026815
M. Wt: 115.17
InChI Key: AKJLCLKIEWILAH-UHFFFAOYSA-N
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Description

“2-(1-Aminocyclobutyl)ethan-1-ol” is a chemical compound with the CAS Number: 1132814-49-3 . It also exists in a hydrochloride form with the CAS Number: 1375473-21-4 . The compound is typically available in powder form .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Amino Alcohols : Research conducted by Sadigov et al. (2020) involved the synthesis of 2-aminocyclododecan-1-ol and similar amino alcohols through oxidative hydroxybromination. This process involved the addition of intermediate dioxidanium bromide to an unsaturated substrate to yield α-bromo alcohols, which were further modified into α-amino alcohols (Sadigov et al., 2020).

  • Amino Alcohol Ligands : A study by De Sousa et al. (2010) focused on the synthesis of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, an amino-alcohol ligand. This compound, synthesized from cyclopentene oxide and ethylenediamine, was analyzed for its potential in metal ion complexation (De Sousa et al., 2010).

Antimicrobial and Antioxidant Activities

  • Antioxidant Agents : Asha et al. (2009) synthesized novel derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate, which showed promising antioxidant activity. These compounds were synthesized by a nucleophilic substitution reaction and evaluated using assays like DPPH and hydroxy radical induced DNA strand scission (Asha et al., 2009).

  • Antimicrobial Activity : Wanjari (2020) explored the synthesis and antimicrobial activity of certain heterocyclic compounds, using 4-chlorophenol as a starting material. These compounds were tested for their efficacy against gram-positive and gram-negative bacteria (Wanjari, 2020).

Applications in Catalysis and Organic Synthesis

  • Asymmetric Catalysis : Schiffers et al. (2006) developed a method for resolving racemic 2-aminocyclohexanol derivatives, which were then used as ligands in asymmetric catalysis. This process enabled the production of products with high enantiomeric excess, demonstrating the potential of these compounds in catalytic applications (Schiffers et al., 2006).

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Detailed hazard statements and precautionary statements can be found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(1-aminocyclobutyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6(4-5-8)2-1-3-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJLCLKIEWILAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312037
Record name 1-Aminocyclobutaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminocyclobutyl)ethan-1-ol

CAS RN

1132814-49-3
Record name 1-Aminocyclobutaneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132814-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocyclobutaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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